N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
CAS No.: 2034486-24-1
Cat. No.: VC7621641
Molecular Formula: C24H28FN5O
Molecular Weight: 421.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034486-24-1 |
|---|---|
| Molecular Formula | C24H28FN5O |
| Molecular Weight | 421.52 |
| IUPAC Name | N-cyclopentyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H28FN5O/c1-28-22-9-5-8-19(22)21(27-28)15-30(18-6-3-4-7-18)24(31)23-14-20(26-29(23)2)16-10-12-17(25)13-11-16/h10-14,18H,3-9,15H2,1-2H3 |
| Standard InChI Key | PFSLCTWNBZOCHV-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its intricate structure: a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 4-fluorophenyl moiety, and at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a cyclopentyl group and a methyl-substituted tetrahydrocyclopenta[c]pyrazol-3-ylmethyl chain.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈FN₅O |
| Molecular Weight | 421.52 g/mol |
| SMILES | CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)... |
| InChIKey | PFSLCTWNBZOCHV-UHFFFAOYSA-N |
| PubChem CID | 86266596 |
The stereoelectronic profile of the molecule is defined by its fused cyclopentane-pyrazole system, fluorophenyl aromatic ring, and amide linkage, which collectively influence its solubility, reactivity, and potential interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to pyrazole derivatives, such as:
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Condensation Reactions: Formation of the pyrazole core via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Substitution Reactions: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Amide Bond Formation: Coupling of the pyrazole-carboxylic acid intermediate with N-cyclopentyl-N-((1-methyltetrahydrocyclopenta[c]pyrazol-3-yl)methyl)amine using reagents like HATU or EDCl.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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¹H/¹³C NMR: Resonances for the fluorophenyl (δ ~7.0–7.5 ppm), cyclopentyl (δ ~1.5–2.5 ppm), and methyl groups (δ ~2.0–3.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 421.52 and fragmentation patterns consistent with the loss of the cyclopentyl or fluorophenyl moieties.
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X-ray Crystallography (if available): Would reveal the planar pyrazole ring and spatial orientation of substituents.
Physicochemical Properties
Solubility and Stability
While solubility data remain unreported, the compound’s lipophilic nature (predicted LogP ~3.5) suggests limited aqueous solubility, necessitating formulation with co-solvents or surfactants. Stability studies under varying pH and temperature conditions are critical for assessing shelf-life and bioavailability.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.4–3.7 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (F, O, 4N) |
Computational and Structure-Activity Relationship (SAR) Insights
Docking Studies
In silico modeling could predict binding modes to PPARγ or aldose reductase, with the fluorophenyl and amide groups participating in hydrophobic interactions and hydrogen bonding, respectively .
SAR Considerations
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Fluorophenyl Substituent: Enhances metabolic stability and target affinity via hydrophobic and electronic effects.
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Cyclopentyl Group: May improve membrane permeability due to its lipophilicity.
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Tetrahydrocyclopenta[c]Pyrazole: Conformational restraint could optimize receptor binding .
Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data are available.
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Target Identification: High-throughput screening is needed to elucidate primary biological targets.
Synthetic Optimization
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Stereoselective Synthesis: Access to enantiomerically pure forms for chiral activity studies.
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Prodrug Strategies: Enhance solubility via phosphate or ester prodrugs.
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